Cas no 861207-08-1 (5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone)

5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a fluorinated pyrimidinone derivative with a structurally complex heterocyclic framework. Its key features include the presence of a 4-fluorobenzyl group, which may enhance metabolic stability and binding affinity in biological systems, and a pyrazolone moiety that contributes to its potential as a pharmacophore. The compound’s rigid pyrimidinone core offers synthetic versatility for further derivatization. Its well-defined structure makes it suitable for applications in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits high purity and stability under standard laboratory conditions, ensuring reliable performance in experimental settings.
5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone structure
861207-08-1 structure
Product name:5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
CAS No:861207-08-1
MF:
MW:
MDL:MFCD04124751
CID:4661551

5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
    • MDL: MFCD04124751

5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
1X-0265-0.5G
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1 >90%
0.5g
£385.00 2023-09-08
Key Organics Ltd
1X-0265-5G
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1 >90%
5g
£3080.00 2023-09-08
TRC
F148915-25mg
5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1
25mg
$ 230.00 2022-06-05
Matrix Scientific
164237-1g
5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1
1g
$1836.00 2023-09-06
Matrix Scientific
164237-5g
5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1
5g
$7343.00 2023-09-06
Key Organics Ltd
1X-0265-1MG
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
1X-0265-10G
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1 >90%
10g
£5775.00 2023-09-08
Key Organics Ltd
1X-0265-5MG
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1 >90%
5mg
£46.00 2023-09-08
Key Organics Ltd
1X-0265-1G
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
861207-08-1 >90%
1g
£770.00 2023-09-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00846226-1g
5-[(4-Fluorophenyl)methyl]-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one
861207-08-1 90%
1g
¥4193.0 2024-04-18

Additional information on 5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Comprehensive Analysis of 5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone (CAS No. 861207-08-1)

The compound 5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone (CAS No. 861207-08-1) is a structurally intricate molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique pyrimidinone core, coupled with a fluorobenzyl substituent and a dihydro-1H-pyrazol-1-yl moiety, makes it a compelling subject for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in precision medicine and targeted therapies.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in cancer research and autoimmune disease treatments. The 5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone structure exhibits promising interactions with key enzymatic pathways, such as JAK-STAT or PI3K/AKT/mTOR, which are frequently searched topics in biomedical databases. This compound's fluorinated aromatic ring enhances its metabolic stability, a critical factor in drug design and ADME optimization.

From a synthetic chemistry perspective, the preparation of CAS No. 861207-08-1 involves multi-step organic transformations, including cyclocondensation and N-alkylation reactions. Its heterocyclic scaffold is reminiscent of commercially successful drugs like tofacitinib, sparking interest in its structure-activity relationship (SAR) studies. Laboratories focusing on medicinal chemistry often explore derivatives of this compound to improve bioavailability and selectivity.

The rise of AI-driven drug discovery has further amplified the relevance of 5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone. Computational models predict its binding affinity to protein targets, reducing experimental trial-and-error. Searches for in silico screening and molecular docking frequently cite such compounds as case studies, underscoring their role in modern high-throughput screening (HTS) workflows.

Beyond therapeutics, this compound's fluorescence properties (due to the 4-fluorobenzyl group) make it a candidate for biochemical probes in cellular imaging. Researchers investigating intracellular signaling or protein-protein interactions may leverage its photophysical characteristics for real-time monitoring, a hot topic in live-cell assays.

In conclusion, CAS No. 861207-08-1 represents a versatile chemical entity with multifaceted applications. Its alignment with trending scientific inquiries—such as personalized medicine, computational chemistry, and biomarker detection—ensures its continued relevance. Future studies may explore its polypharmacology or repurpose it for emerging neurological disorders, addressing gaps highlighted in PubMed and Google Scholar queries.

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